molecular formula C9H13NO B2854504 (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol CAS No. 2248183-60-8

(2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol

Cat. No.: B2854504
CAS No.: 2248183-60-8
M. Wt: 151.209
InChI Key: LOZOUOOHQWUFAP-QMMMGPOBSA-N
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Description

(2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted at the 3-position with a methyl-branched propanol chain. Its stereochemistry at the C2 position (S-configuration) confers distinct physicochemical and biological properties. The compound’s structure combines the aromaticity of pyridine with the hydrophilic hydroxyl group and lipophilic methyl branch, making it a versatile intermediate in pharmaceutical synthesis and agrochemical research.

Properties

IUPAC Name

(2S)-2-methyl-3-pyridin-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8(7-11)5-9-3-2-4-10-6-9/h2-4,6,8,11H,5,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZOUOOHQWUFAP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CN=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-2-Methyl-3-pyridin-3-ylpropan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.

Major Products:

    Oxidation: (2S)-2-Methyl-3-pyridin-3-ylpropan-1-one, (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid.

    Reduction: (2S)-2-Methyl-3-pyridin-3-ylpropane.

    Substitution: (2S)-2-Methyl-3-pyridin-3-ylpropyl chloride, (2S)-2-Methyl-3-pyridin-3-ylpropyl bromide.

Scientific Research Applications

Chemistry: (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new molecules for research and industrial applications.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyridine Derivatives

Compound Name Substituents on Pyridine Chain Structure Key Functional Groups Notable Features Reference
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol None (parent pyridine) 3-(2-Methylpropan-1-ol) -OH, -CH(CH₃)- Chiral center (S-configuration); balanced lipophilicity/hydrophilicity
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol 2-Cl, 5-CH₃ 3-(Prop-2-yn-1-ol) -OH, -C≡CH, -Cl Electron-withdrawing Cl enhances electrophilicity; alkyne enables click chemistry
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol 2-NH₂, 5-I 3-Propan-1-ol -OH, -NH₂, -I Iodo substituent increases molecular weight; amino group enables H-bonding
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol 5-OCH₃, 6-OCH₃ 2-(Prop-2-yn-1-ol) -OH, -OCH₃, -C≡CH Methoxy groups improve solubility; alkyne for conjugation
3-(2-Aminopyridin-3-yl)propan-1-ol 2-NH₂ 3-Propan-1-ol -OH, -NH₂ Similar backbone but lacks methyl branch; amino group enhances polarity

Key Observations:

  • Chirality: The S-configuration may influence binding affinity in enantioselective biological targets, a feature absent in non-chiral analogs like 3-(5,6-dimethoxypyridin-2-yl)prop-2-yn-1-ol .
  • Functional Group Synergy: Halogenated derivatives (e.g., 3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol) exhibit enhanced electrophilicity, favoring cross-coupling reactions, whereas amino-substituted analogs prioritize hydrogen-bonding interactions .

Research Findings and Practical Implications

Stability and Reactivity:

  • Hydroxyl Group Reactivity : The primary alcohol in this compound is less sterically hindered than tertiary alcohols (e.g., menthol derivatives in ), enabling easier derivatization via esterification or oxidation .
  • Pyridine Ring Effects : The electron-deficient pyridine ring may stabilize charge-transfer complexes, contrasting with methoxy-substituted analogs that increase electron density and solubility .

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